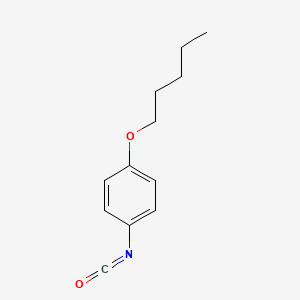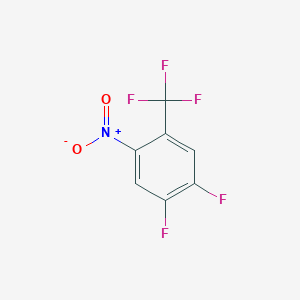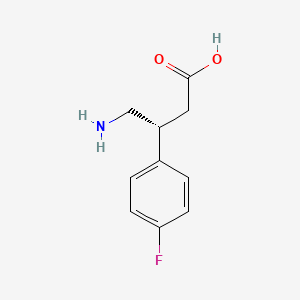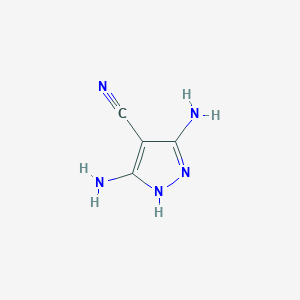
6-Chloropyrazine-2-carboxylic acid
説明
6-Chloropyrazine-2-carboxylic acid , also known as 6-Chloropicolinic acid , is a chemical compound with the empirical formula C6H4ClNO2 . It is a solid substance with a melting point of approximately 160°C . This compound belongs to the class of pyrazine derivatives and contains a chlorine atom attached to the pyrazine ring.
Physical And Chemical Properties Analysis
科学的研究の応用
Antimycobacterial Applications
6-Chloropyrazine-2-carboxylic acid derivatives have been studied for their potential use in treating tuberculosis. A molecular docking study predicted that certain carboxamides of 6-chloropyrazine-2-carboxylic acid could have better bioactivity against Mycobacterium tuberculosis .
Antifungal Applications
The same derivatives mentioned above have also been tested for their antifungal activities, indicating the compound’s versatility in pharmaceutical applications .
Photosynthesis Inhibition
Some substituted amides of 6-Chloropyrazine-2-carboxylic acid have shown inhibitory activity on photosynthesis, which could be useful in developing herbicides or studying photosynthetic processes .
Organic Synthesis
6-Chloropyrazine-2-carboxylic acid is used in organic synthesis, where its derivatives can undergo condensation reactions to form various organic compounds, which are important in the pharmaceutical industry .
Bioactive Compound Synthesis
This compound serves as a building block for many pharmaceutically active agents, indicating its importance in the synthesis of bioactive compounds .
Chemical Resolution
The compound is pivotal as a chiral building block in the pharmaceutical industry, especially in the production of optically pure substances which are crucial for drug development .
Genotoxicity Studies
Derivatives of 6-Chloropyrazine-2-carboxylic acid have been used to study genotoxicity effects on human lymphocytes, which is important for understanding the safety profile of new drugs .
Catalyst in Amide Bond Formation
The compound has been used with propyl phosphonic anhydride (T3P) as a coupling reagent, proving to be an excellent catalyst for the formation of an amide bond, a fundamental reaction in pharmaceutical chemistry .
特性
IUPAC Name |
6-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGYMBKTQCLOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561048 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazine-2-carboxylic acid | |
CAS RN |
23688-89-3 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for 6-Chloropyrazine-2-carboxylic acid derivatives?
A1: Research indicates that derivatives of 6-Chloropyrazine-2-carboxylic acid exhibit a range of biological activities, including:
- Anti-mycobacterial activity: Several studies highlight the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, , ]
- Antifungal activity: These compounds have demonstrated in vitro antifungal effects against various fungal strains, including Trichophyton mentagrophytes. [, ]
- Photosynthesis-inhibiting activity: Certain derivatives act as inhibitors of oxygen evolution rate in spinach chloroplasts, suggesting potential herbicidal or antialgal applications. [, , , ]
Q2: How does the structure of 6-Chloropyrazine-2-carboxylic acid derivatives influence their biological activity?
A2: Structure-activity relationship (SAR) studies have revealed key insights:
- Lipophilicity: Increasing the lipophilicity of the molecule, often achieved by introducing bulky substituents, generally enhances the anti-mycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide derivative displayed the highest lipophilicity and potent anti-tuberculosis activity. [, ]
- Substitution pattern: The position and nature of substituents on the phenyl ring of anilide derivatives significantly affect their potency as photosynthesis inhibitors. [, ]
Q3: What synthetic approaches are commonly employed to synthesize 6-Chloropyrazine-2-carboxylic acid derivatives?
A3: The most prevalent synthetic route involves the following steps:
- Conversion to acyl chloride: 6-Chloropyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to generate the corresponding acyl chloride. [, ]
- Amide formation: The acyl chloride is subsequently reacted with various amines, including anilines or aminothiazoles, to yield the desired amide derivatives. [, ]
- Alkylation (optional): The pyrazine ring can be further functionalized via alkylation reactions, for example, using radicals generated from pivalic acid. []
Q4: What computational chemistry methods have been applied to study 6-Chloropyrazine-2-carboxylic acid derivatives?
A: Molecular docking studies have been utilized to predict the binding affinity and interactions of 6-chloro-N-octylpyrazine-2-carboxamide with Mycobacterium tuberculosis targets, providing insights into its potential mechanism of action. []
Q5: Are there any specific examples of 6-Chloropyrazine-2-carboxylic acid derivatives with noteworthy biological activity?
A5: Yes, several derivatives stand out:
- 3,5-Bromo-4-hydroxyphenyl derivatives demonstrated the most potent activity against Mycobacterium tuberculosis H(37)Rv. []
- 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibited the strongest antifungal effect against Trichophyton mentagrophytes. []
- 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide emerged as the most potent inhibitors of oxygen evolution rate in spinach chloroplasts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)


![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)


